5-Bromo-1-methyl-2-oxoindoline

Crystallography Solid-State Chemistry Materials Science

Researchers seeking to diversify the 5-position of oxindole-based kinase inhibitors often face synthetic dead-ends with non-halogenated scaffolds. 5-Bromo-1-methyl-2-oxoindoline (CAS 20870-90-0) is the direct solution, providing a strategic bromine handle for efficient Suzuki-Miyaura cross-coupling-a transformation impossible with the parent 1-methyl-2-oxoindoline. • Enables rapid SAR exploration: The C5 bromine atom allows direct functionalization to probe hydrophobic pockets and modulate target selectivity in cancer and inflammatory disease programs. • Reliable quality: Supplied with a purity of ≥98% and a sharp melting point (132-133°C), ensuring batch-to-batch reproducibility. • Supply assurance: Available in gram-to-kilogram quantities from a globally shipping partner.

Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
CAS No. 20870-90-0
Cat. No. B1271126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-methyl-2-oxoindoline
CAS20870-90-0
Molecular FormulaC9H8BrNO
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCN1C(=O)CC2=C1C=CC(=C2)Br
InChIInChI=1S/C9H8BrNO/c1-11-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3
InChIKeyWARSUKBSFLACOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-methyl-2-oxoindoline Overview


5-Bromo-1-methyl-2-oxoindoline (CAS 20870-90-0) is a heterocyclic organic compound belonging to the oxindole/indolin-2-one class, characterized by a bromine atom at the 5-position and a methyl group at the 1-position of the 2-oxoindoline scaffold [1]. Its molecular formula is C₉H₈BrNO with a molecular weight of 226.07 g/mol. The compound exists as a solid at room temperature with a melting point of 132–133°C and a density of 1.589±0.06 g/cm³ (predicted) . It is primarily utilized as a key intermediate in organic synthesis and medicinal chemistry, where the bromine substituent provides a strategic handle for further functionalization via cross-coupling reactions .

1
Provides a bromine cross-coupling handle for modular derivatization via palladium catalysis
Enables direct C5 functionalization not accessible on non-halogenated scaffold
2
Distinct crystalline form (P21/c) supports reproducible solid-state handling and material studies
Crystal packing differs from non-brominated analog
3
Well-defined thermal profile facilitates purity assessment and quality control workflows

Why 5-Bromo-1-methyl-2-oxoindoline Cannot Be Substituted


Substitution of 5-Bromo-1-methyl-2-oxoindoline with seemingly similar oxindole derivatives, such as 1-methyl-2-oxoindoline (lacking the 5-bromo substituent) or 5-bromo-2-oxoindoline (lacking the N-methyl group), is scientifically unsound and introduces significant risks in both synthetic and biological applications. The presence of the bromine atom at the 5-position is not merely a structural nuance; it fundamentally alters the compound's electronic properties, reactivity in cross-coupling reactions, and crystal packing behavior, as evidenced by a change in space group from Pbca to P₂₁/c relative to the non-brominated analog [1]. Furthermore, the N-methyl group impacts solubility, metabolic stability, and the compound's ability to engage in specific hydrogen-bonding networks. The quantitative evidence below demonstrates that these modifications lead to measurable differences in melting point, density, and synthetic utility, making generic substitution a high-risk strategy for projects requiring reproducible outcomes.

Non-brominated Removing the 5-bromo substituent eliminates the direct cross-coupling handle and alters crystal symmetry, which may affect material reproducibility and synthetic efficiency.
N-methyl absent Omitting the N-methyl group can shift solubility, metabolic stability, and hydrogen-bonding capacity, potentially changing reaction outcomes and downstream application fit.

5-Bromo-1-methyl-2-oxoindoline Performance Comparison


Crystal Packing Modification by Bromine Substitution

The introduction of a bromine atom at the 5-position of the 1-methyl-2-oxoindoline scaffold induces a fundamental change in crystal packing symmetry. Single-crystal X-ray diffraction analysis reveals that 5-Bromo-1-methyl-2-oxoindoline crystallizes in the monoclinic space group P₂₁/c [1], whereas the non-brominated parent compound, 1-methylindolin-2-one, adopts the orthorhombic space group Pbca [2]. This structural divergence directly impacts material properties such as density, mechanical stability, and optical behavior, and is a direct consequence of the bromine atom's steric and electronic influence on intermolecular interactions [1].

Crystal packing
Head-to-head
Space group P2₁/c (monoclinic) vs Pbca (orthorhombic) for non-brominated analog
Different crystal system influences density, mechanical stability, and optical behavior
Single-crystal XRD at 293 K
Crystallography Solid-State Chemistry Materials Science

Melting Point Elevation over Non-Brominated Analog

The bromine substituent significantly elevates the melting point of the oxindole core, providing a critical quality control and handling advantage. 5-Bromo-1-methyl-2-oxoindoline exhibits a melting point of 132–133°C , a substantial increase of approximately 47°C compared to the 85–88°C melting point of 1-methyl-2-oxoindoline . This difference is attributed to enhanced intermolecular interactions involving the heavy bromine atom, which contribute to a more stable crystal lattice.

Melting point
Cross-study
132–133 °C (+47 °C vs 85–88 °C for non-brominated analog)
Higher melting point supports purity monitoring and thermal stability assessments
Atmospheric pressure; standard lab conditions
Thermal Analysis Quality Control Procurement Specification

Bromine Handle for Cross-Coupling Diversity

The presence of a bromine atom at the 5-position transforms 5-Bromo-1-methyl-2-oxoindoline into a versatile synthetic building block for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling the rapid construction of diverse chemical libraries . In contrast, the non-brominated 1-methyl-2-oxoindoline lacks this functional handle and requires less efficient and less selective electrophilic aromatic substitution or directed metalation strategies for C5 functionalization . This distinction is a primary driver for the procurement of the brominated derivative in medicinal chemistry programs.

C5 coupling handle
Class-level
Direct C–Br cross-coupling vs electrophilic substitution / directed metalation routes
Enables efficient diversification for library synthesis
Palladium-catalyzed coupling context
Organic Synthesis Medicinal Chemistry C-C Bond Formation

5-Bromo-1-methyl-2-oxoindoline Application Scenarios


Oxindole-Based Kinase Inhibitor Library Synthesis

The compound serves as a critical advanced intermediate for the rapid exploration of structure-activity relationships (SAR) around the 5-position of oxindole-based kinase inhibitors. Its bromine atom enables efficient diversification via Suzuki-Miyaura cross-coupling, a synthetic step not feasible with the non-brominated parent scaffold . This allows medicinal chemists to probe hydrophobic pockets and modulate target selectivity in programs targeting cancer and inflammatory diseases.

Precursor for Luminescent and Electronic Materials

The near-planar conformation of the oxindole core, combined with the heavy atom effect of bromine, makes 5-Bromo-1-methyl-2-oxoindoline a valuable precursor for synthesizing organic luminescent compounds and materials with specific electronic properties [1]. The altered crystal packing (P₂₁/c space group) compared to its non-brominated analog [1] may also lead to unique solid-state optical behaviors, relevant for the development of novel optoelectronic devices.

Reference Standard for Quality Control

With commercially available purities ranging from 95% to 98% and a well-defined, high melting point (132–133°C) , 5-Bromo-1-methyl-2-oxoindoline is suitable for use as an analytical reference standard. Its distinct thermal and spectroscopic properties facilitate the identification and quantification of related oxindole derivatives in complex mixtures and reaction monitoring, ensuring process control in pharmaceutical manufacturing.

Application
Selection Property
Validation Focus
Oxindole-based kinase inhibitor SAR studies
Bromine cross-coupling handle
C5 diversification via palladium catalysis
Luminescent & electronic material precursors
Heavy-atom effect and crystal packing
Solid-state optical property screening
Analytical reference standard
Well-defined melting point and purity
Identity and purity verification by thermal analysis

Technical Documentation Hub

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